3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
CAS No.: 1219967-94-8
Cat. No.: VC2846128
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol
* For research use only. Not for human or veterinary use.
![3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride - 1219967-94-8](/images/structure/VC2846128.png)
Specification
CAS No. | 1219967-94-8 |
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Molecular Formula | C15H24ClNO |
Molecular Weight | 269.81 g/mol |
IUPAC Name | 3-[2-[(3-methylphenyl)methoxy]ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C15H23NO.ClH/c1-13-4-2-5-15(10-13)12-17-9-7-14-6-3-8-16-11-14;/h2,4-5,10,14,16H,3,6-9,11-12H2,1H3;1H |
Standard InChI Key | JNJKBHWEHMGUBH-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)COCCC2CCCNC2.Cl |
Canonical SMILES | CC1=CC(=CC=C1)COCCC2CCCNC2.Cl |
Introduction
Chemical Structure and Properties
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is characterized by a piperidine ring with a substituent at the 3-position consisting of an ethyl linker connected to a 3-methylbenzyl group via an oxygen atom. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.
Basic Information
The compound has the molecular formula C15H24ClNO with a molecular weight of approximately 269.81 g/mol . Its structure features several key functional groups:
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A piperidine ring with substitution at the 3-position
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An ether linkage between the ethyl chain and the benzyl group
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A methyl substituent at the meta position of the benzyl group
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A hydrochloride salt form
Physical and Chemical Properties
While specific data for 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is limited, its properties can be inferred from structurally similar compounds. Like other piperidine derivatives, it likely exhibits:
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Increased water solubility compared to its free base form due to the hydrochloride salt
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Moderate to high lipophilicity due to the benzyl group
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Basic characteristics attributed to the piperidine nitrogen
The presence of the 3-methyl group on the benzyl moiety can significantly impact the compound's pharmacokinetic profile and lipophilicity, potentially affecting its distribution in biological systems.
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride typically follows similar pathways to those used for structurally related compounds. Based on the synthesis of analogous compounds, a potential synthetic route would involve:
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Reaction of a 3-substituted piperidine with an appropriate ethylene derivative
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Etherification with 3-methylbenzyl chloride or similar reagent
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Conversion to the hydrochloride salt using hydrochloric acid
Specific Reaction Conditions
The synthesis typically employs nucleophilic substitution reactions, where the piperidine derivative with a hydroxyethyl group reacts with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The general reaction can be outlined as:
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3-(2-hydroxyethyl)piperidine + 3-methylbenzyl chloride → 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine
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3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine + HCl → 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
These reactions typically require controlled temperature conditions and appropriate solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Chemical Reactions
Typical Reaction Patterns
3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, like structurally similar compounds, can participate in various chemical reactions:
Oxidation Reactions
The compound may undergo oxidation reactions, particularly at the piperidine nitrogen or the benzylic position. Common oxidizing agents for such transformations include potassium permanganate or chromium trioxide.
Reduction Reactions
Reduction reactions may occur using hydrogen gas with palladium catalysts or with reducing agents like lithium aluminum hydride.
Substitution Reactions
The compound can participate in various substitution reactions, particularly at the benzylic position or the piperidine nitrogen.
Stability and Reactivity
The ether linkage in 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is generally stable under neutral conditions but may undergo cleavage under strongly acidic or basic conditions. The hydrochloride salt form enhances the compound's stability during storage but may affect its reactivity in certain chemical transformations.
Biological Activity
Receptor Interactions
Based on data from similar compounds, 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride may function as a ligand for various neurotransmitter receptors. The piperidine moiety is a common structural feature in compounds that interact with neuroreceptors, suggesting potential neuroactive properties.
Structure-Activity Relationships
The specific positioning of substituents on the piperidine ring significantly impacts biological activity. The 3-position substitution in this compound differs from its 2- and 4-position analogs, which may result in distinct receptor binding profiles and biological effects.
Compound | Position of Substitution | Potential Biological Activity |
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3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl | 3-position | Neurotransmitter receptor ligand |
2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl | 2-position | May affect lipophilicity and pharmacokinetics |
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl | 4-position | Potential neurotransmitter receptor interactions |
The presence of the methyl group at the meta position of the benzyl moiety can influence the compound's lipophilicity and receptor binding characteristics compared to analogs with different substituents or substitution patterns.
Comparison with Structural Analogs
Positional Isomers
The biological and chemical properties of 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride can be compared with its positional isomers:
2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
The 2-position analog (CAS: 1220031-51-5) has been more extensively documented . This isomer has a molecular weight similar to the 3-position analog but may exhibit different pharmacokinetic properties and receptor binding profiles due to the altered spatial arrangement of functional groups.
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
The 4-position analog (CAS: 1220031-25-3) has been studied for its potential as a ligand for neurotransmitter receptors. The different substitution position likely affects its binding affinity and selectivity compared to the 3-position analog.
Benzyl Substituent Variants
Variants with different substituents on the benzyl group, such as 2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, demonstrate how small structural changes can significantly impact chemical and biological properties. The chloro-substituted analog may exhibit different electron density distributions and binding characteristics compared to the methyl-substituted compound.
Compound | Benzyl Substituent | Effect on Properties |
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3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine HCl | 3-Methyl | Affects lipophilicity and receptor interactions |
2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine HCl | 3-Chloro | Different electronic properties and potential reactivity |
2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine HCl | 3-Fluoro | May alter binding characteristics and metabolism |
Current Research Directions
Medicinal Chemistry Investigations
Current research involving piperidine derivatives like 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride focuses on exploring their potential as therapeutic agents. Studies often examine:
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Structure-activity relationships to optimize receptor binding
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Pharmacokinetic properties and metabolism
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Potential applications in treating various conditions, particularly neurological disorders
Synthetic Methodology Development
Research into more efficient synthetic routes for preparing 3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride and related compounds continues to be an active area of investigation. Improved synthetic methods may involve:
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Development of more selective catalysts
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Use of microwave-assisted synthesis
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Application of continuous flow chemistry techniques
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Green chemistry approaches to reduce environmental impact
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